molecular formula C29H58BrN3O8 B1230212 Redta CAS No. 62201-26-7

Redta

Cat. No.: B1230212
CAS No.: 62201-26-7
M. Wt: 656.7 g/mol
InChI Key: RZWIBLAEEOOPIC-UHFFFAOYSA-M
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Description

REDTA is referenced in chemical and dental literature as a chelating agent, though its precise chemical structure remains ambiguously defined in available sources. It is frequently compared with Ethylenediaminetetraacetic acid (EDTA), a well-known polyamino carboxylic acid used for binding metal ions. In dental applications, this compound is employed as an irrigant for smear layer removal and dentin treatment . For example, 17% this compound solutions have been tested alongside EDTA, sodium hypochlorite (NaOCl), and chlorhexidine, showing comparable efficacy in reducing dentin microhardness . In environmental chemistry, this compound demonstrates distinct degradation kinetics under sonolysis compared to EDTA and Rhodamine B (RhB), suggesting differences in stability or reactivity .

Properties

CAS No.

62201-26-7

Molecular Formula

C29H58BrN3O8

Molecular Weight

656.7 g/mol

IUPAC Name

2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;hexadecyl(trimethyl)azanium;bromide

InChI

InChI=1S/C19H42N.C10H16N2O8.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h5-19H2,1-4H3;1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);1H/q+1;;/p-1

InChI Key

RZWIBLAEEOOPIC-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)C.C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[Br-]

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)C.C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[Br-]

Synonyms

REDTA

Origin of Product

United States

Comparison with Similar Compounds

EDTA vs. REDTA

Chemical Functionality: Both EDTA and this compound act as chelators, binding metal ions like calcium and magnesium. However, this compound’s degradation rate under ultrasonic irradiation (345 kHz, 40°C) is notably lower than EDTA in argon-rich environments (6.42 ± 0.43 vs.

This compound vs. Phosphoric Acid and Maleic Acid

Smear Layer Removal Efficiency :

  • Phosphoric Acid (6%) : While effective in etching, phosphoric acid lacks chelating properties, making it less suitable for continuous irrigation in endodontics.
  • Maleic Acid (5%) : Maleic acid shows moderate smear layer removal but is less potent than EDTA and this compound in demineralization .

Microhardness Impact :
Both EDTA and this compound reduce dentin microhardness more significantly than NaOCl or chlorhexidine, highlighting their aggressive demineralizing action .

Degradation Kinetics: this compound vs. Rhodamine B (RhB)

Under sonolysis, this compound degrades slower than RhB (a fluorescent dye) in argon-saturated environments (6.42 ± 0.43 vs. 16 ± 1.3 µmol⁻¹L⁻¹min⁻¹) .

Data Tables

Table 1: Degradation Rates of this compound, EDTA, and RhB Under Sonolysis

Compound Degradation Rate (µmol⁻¹L⁻¹min⁻¹)
RhB 16 ± 1.3 (Ar)
This compound 6.42 ± 0.43 (Ar)
EDTA Data not fully reported

Table 2: Dentin Microhardness After Treatment with Chelators

Treatment Microhardness Reduction (%)
17% EDTA Significant (P < 0.05)
17% this compound Significant (P < 0.05)
6% NaOCl Moderate
2% Chlorhexidine Minimal

Key Findings and Limitations

  • Contrast with Acids: Unlike non-chelating acids (e.g., phosphoric acid), this compound provides sustained demineralization, making it preferable for endodontic irrigation .
  • Ambiguities : The term "this compound" is conflated in literature, referring both to a chemical compound and a medical parameter (Respiratory Event Desaturation Transient Area) in sleep studies . This analysis focuses on the chemical context, but further structural characterization of this compound is needed to clarify its relationship to EDTA.

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